molecular formula C24H32N4O4 B14507985 L-Lysyl-L-phenylalanyl-L-phenylalanine CAS No. 63912-10-7

L-Lysyl-L-phenylalanyl-L-phenylalanine

Cat. No.: B14507985
CAS No.: 63912-10-7
M. Wt: 440.5 g/mol
InChI Key: IPTUBUUIFRZMJK-ACRUOGEOSA-N
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Description

L-Lysyl-L-phenylalanyl-L-phenylalanine is a tripeptide composed of three amino acids: lysine, phenylalanine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds, offering a more environmentally friendly and potentially cost-effective alternative to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Substitution reactions can occur at the lysine residue, where the amine group can be modified.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Reduced peptides with modified side chains.

    Substitution: Peptides with modified lysine residues.

Scientific Research Applications

L-Lysyl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of novel materials, such as peptide-based nanostructures.

Mechanism of Action

The mechanism of action of L-Lysyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic bonds with negatively charged sites, while the phenylalanine residues can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the lysine residue.

    L-Lysyl-L-phenylalanine: A dipeptide with one phenylalanine residue and one lysine residue.

    L-Lysyl-L-lysine: A tripeptide with two lysine residues and one phenylalanine residue.

Uniqueness

L-Lysyl-L-phenylalanyl-L-phenylalanine is unique due to the presence of both lysine and phenylalanine residues, which provide a combination of ionic and hydrophobic interactions. This unique combination allows for diverse applications and interactions that are not possible with simpler peptides.

Properties

CAS No.

63912-10-7

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H32N4O4/c25-14-8-7-13-19(26)22(29)27-20(15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20-,21-/m0/s1

InChI Key

IPTUBUUIFRZMJK-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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